REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9]C(C)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[C:12]([OH:15])(=[O:14])[CH3:13]>O.O.O.O.C([O-])(=O)C.[Co+2].C([O-])(=O)C.[Br-].[Na+]>[C:1]([C:5]1[CH:10]=[CH:9][C:13]([C:12]([OH:15])=[O:14])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:2.3.4.5.6.7.8,9.10|
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
450 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
|
[Br-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring to room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to produce a gas exhaust rate of 1.5 liters per minute
|
Type
|
CUSTOM
|
Details
|
The oxygen absorption
|
Type
|
CUSTOM
|
Details
|
after a reaction period of 300 minutes
|
Duration
|
300 min
|
Type
|
CUSTOM
|
Details
|
the dilute reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the crystallizate was washed with 450g of 70% acetic acid
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 311.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |